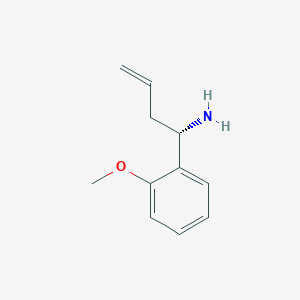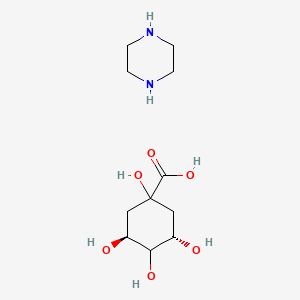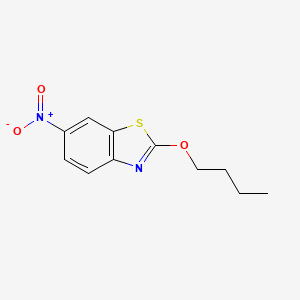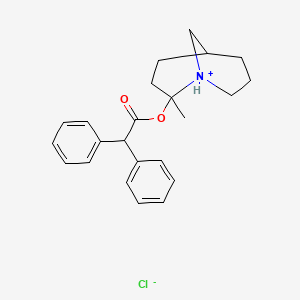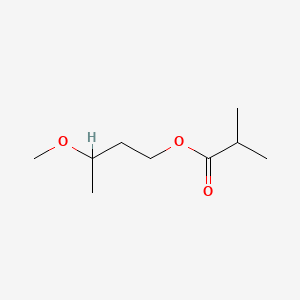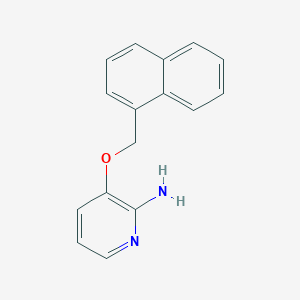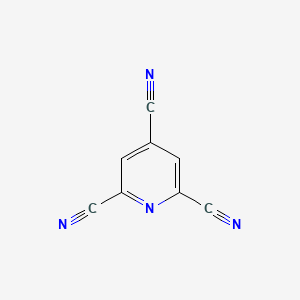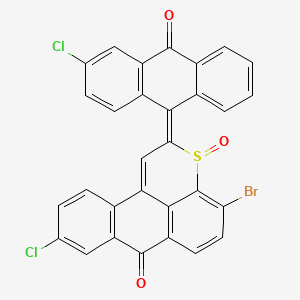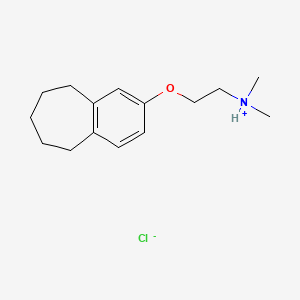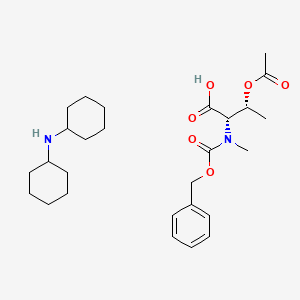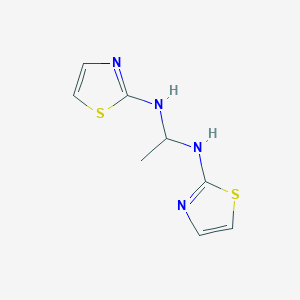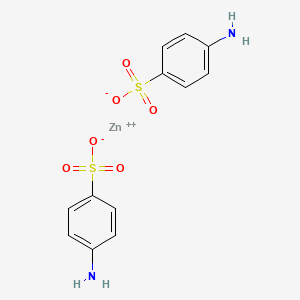
Sulfanilate Zinc Anhydrous
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfanilate Zinc Anhydrous is a chemical compound formed by the combination of zinc ions and sulfanilic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its stability and reactivity, making it a valuable substance for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Sulfanilate Zinc Anhydrous can be synthesized through the reaction of zinc sulfate with sulfanilic acid. The reaction typically involves dissolving zinc sulfate in water and then adding sulfanilic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes to obtain the anhydrous form .
化学反应分析
Types of Reactions
Sulfanilate Zinc Anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different zinc and sulfanilate derivatives.
Reduction: Reduction reactions can lead to the formation of zinc metal and sulfanilic acid.
Substitution: The sulfanilate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles in determining the reaction pathway and products .
Major Products Formed
The major products formed from these reactions include zinc oxide, zinc metal, and various substituted sulfanilate compounds. These products have diverse applications in different fields, including catalysis, material science, and pharmaceuticals .
科学研究应用
Sulfanilate Zinc Anhydrous has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Sulfanilate Zinc Anhydrous involves its interaction with various molecular targets and pathways. In biological systems, zinc ions play a crucial role in enzyme function and cellular processes. The sulfanilate group can interact with proteins and other biomolecules, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular pathways makes it a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
Zinc Sulfate: A common zinc compound used in various applications, including supplements and industrial processes.
Sulfanilic Acid: The parent compound of sulfanilate, used in the production of dyes and as a reagent in chemical synthesis.
Zinc Oxide: Widely used in cosmetics, pharmaceuticals, and as a catalyst in chemical reactions
Uniqueness
Sulfanilate Zinc Anhydrous is unique due to its combination of zinc and sulfanilate, providing distinct properties not found in other similar compounds. Its stability, reactivity, and potential biological activities make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
22484-64-6 |
|---|---|
分子式 |
C12H12N2O6S2Zn |
分子量 |
409.7 g/mol |
IUPAC 名称 |
zinc;4-aminobenzenesulfonate |
InChI |
InChI=1S/2C6H7NO3S.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4H,7H2,(H,8,9,10);/q;;+2/p-2 |
InChI 键 |
RIUORJCWAHCMSA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].[Zn+2] |
相关CAS编号 |
121-57-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
